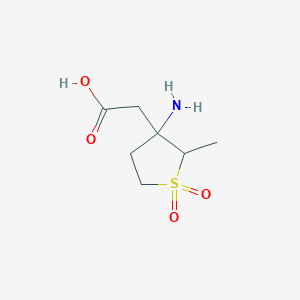
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a sulfur-containing organic compound. It features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and an acetic acid moiety. The presence of an amino group and a sulfone group makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions, such as the Gabriel synthesis or reductive amination, can be used to introduce the amino group.
Oxidation to Sulfone: The sulfur atom in the tetrahydrothiophene ring can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetic Acid Moiety: This can be done through alkylation reactions where the acetic acid group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The sulfur atom in the tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The sulfone group can act as an electron-withdrawing group, affecting the reactivity of the compound.
相似化合物的比较
Similar Compounds
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar structure but with an amide group instead of an acetic acid moiety.
3-Amino-2-methyl-1,1-dioxidotetrahydrothiophene: Lacks the acetic acid moiety.
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
The presence of both an amino group and a sulfone group in 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-(3-amino-2-methyl-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5-7(8,4-6(9)10)2-3-13(5,11)12/h5H,2-4,8H2,1H3,(H,9,10) |
InChI 键 |
XYCUCYWTRNHLCD-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCS1(=O)=O)(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




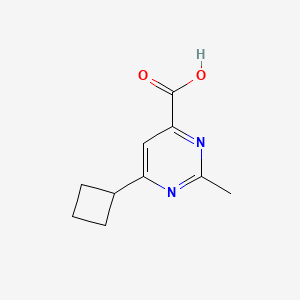
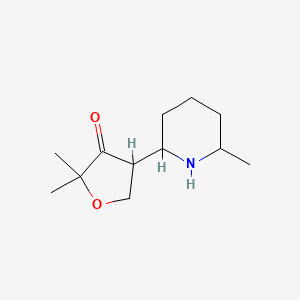
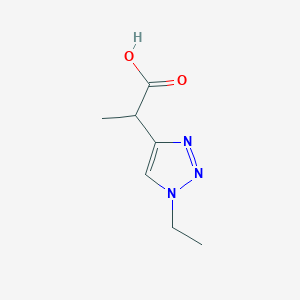
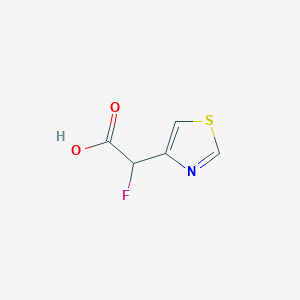
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
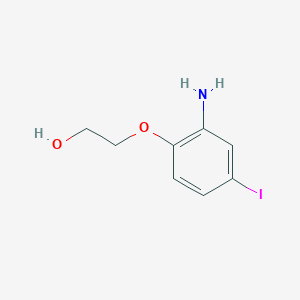
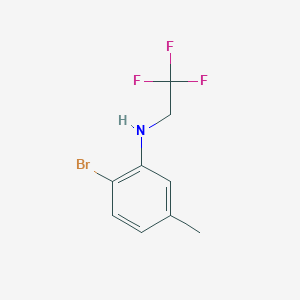
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)


amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
